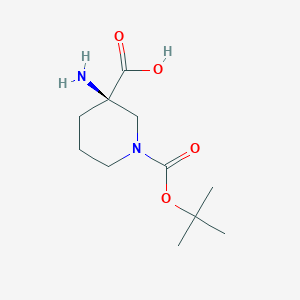![molecular formula C14H9Cl2NS B1451876 7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole CAS No. 1095568-30-1](/img/structure/B1451876.png)
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole
Übersicht
Beschreibung
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is a chemical compound with the molecular formula C14H9Cl2NS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzothiazole ring substituted with a chloromethyl group and a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 4-(chloromethyl)benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzothiazole: Similar structure but lacks the chloromethyl group.
4-Chloromethylbenzothiazole: Similar structure but lacks the chlorine atom on the benzothiazole ring.
Benzothiazole: The parent compound without any substituents.
Uniqueness
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is unique due to the presence of both a chloromethyl group and a chlorine atom on the benzothiazole ring.
Eigenschaften
IUPAC Name |
7-chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NS/c15-8-9-4-6-10(7-5-9)14-17-12-3-1-2-11(16)13(12)18-14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOBPMTKVNAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



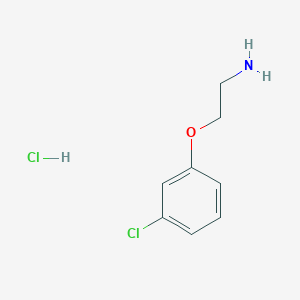
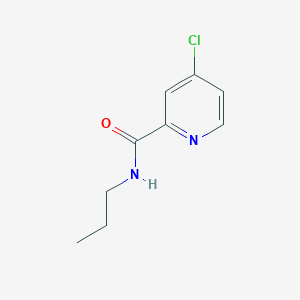

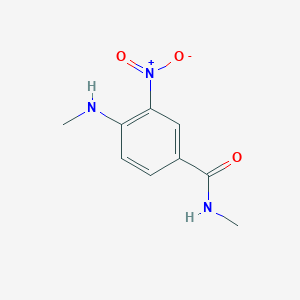
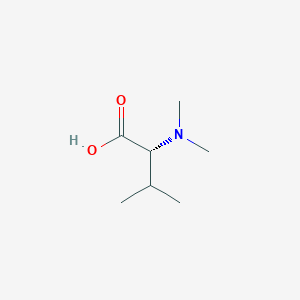


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)


